molecular formula C10H10F3LiO2S B2410727 Lithium;4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfinate CAS No. 2344680-55-1

Lithium;4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfinate

Cat. No.: B2410727
CAS No.: 2344680-55-1
M. Wt: 258.18
InChI Key: PQZVSMRDCJXVMZ-UHFFFAOYSA-M
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Description

The compound is an organosulfinate where the organic part is a benzene ring substituted with a trifluoromethyl group and a methyl group. Organosulfinates are known to be good leaving groups in organic reactions .


Molecular Structure Analysis

The molecular structure would likely show the aromatic benzene ring with the substituents. The trifluoromethyl group is electron-withdrawing, which would affect the reactivity of the compound .


Chemical Reactions Analysis

As an organosulfinate, this compound could be involved in various organic reactions, particularly as a leaving group . The presence of the trifluoromethyl group could also make it a participant in fluorination reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group and the sulfinate group. It would likely be a solid at room temperature .

Mechanism of Action

The mechanism of action would depend on the specific reaction the compound is involved in. As a leaving group, it would likely be involved in nucleophilic substitution or elimination reactions .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling it. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The use of organosulfinates in organic synthesis is a field of ongoing research, and compounds like this could have potential applications in the synthesis of pharmaceuticals or other organic compounds .

Properties

IUPAC Name

lithium;4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O2S.Li/c1-9(2,10(11,12)13)7-3-5-8(6-4-7)16(14)15;/h3-6H,1-2H3,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZVSMRDCJXVMZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C1=CC=C(C=C1)S(=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3LiO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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